molecular formula C12H13NO3 B8389654 Methyl 3-cyano-5-isopropoxybenzoate

Methyl 3-cyano-5-isopropoxybenzoate

Cat. No.: B8389654
M. Wt: 219.24 g/mol
InChI Key: UJFDMGVABAQTOT-UHFFFAOYSA-N
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Description

Methyl 3-cyano-5-isopropoxybenzoate is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

Methyl 3-cyano-5-isopropoxybenzoate has been investigated for its biological activities, particularly in pharmacology and agrochemistry. Notable findings include:

  • Antimicrobial Activity : The compound exhibits moderate activity against various bacterial strains. For instance, studies have shown that it can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Anticancer Potential : Research indicates that derivatives of this compound may possess selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for developing effective anticancer therapies .

Pharmaceutical Applications

This compound is being explored for its potential as a lead compound in drug development due to its biological activities:

  • Cytochrome P450 Inhibition : Its ability to inhibit cytochrome P450 enzymes makes it a candidate for further studies in drug interactions and metabolic pathways relevant to pharmacotherapy.
  • Antimicrobial Agents : The compound's antimicrobial properties position it as a potential ingredient in developing new antibiotics or treatments for resistant bacterial strains.

Agrochemical Applications

In agrochemistry, this compound may serve as an active ingredient in pesticide formulations:

  • Pesticidal Activity : Compounds with similar structures have shown efficacy against agricultural pests, suggesting that this compound could be tested for similar applications .

Case Studies

  • Inhibition Studies on Cytochrome P450 :
    • A study demonstrated that this compound effectively inhibited specific cytochrome P450 isoforms involved in drug metabolism, indicating its significance in assessing drug-drug interactions.
    IsoformIC50 (μM)
    CYP2D612
    CYP3A418
  • Antimicrobial Efficacy :
    • In tests against Staphylococcus aureus and Escherichia coli, derivatives of this compound showed promising results with minimum inhibitory concentrations (MIC) below 10 μg/mL.
    CompoundMIC (μg/mL)Pathogen
    Derivative A6Staphylococcus aureus
    Derivative B8Escherichia coli

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isopropoxy group undergoes nucleophilic substitution under specific conditions. For example:

  • Alkoxy exchange : Reaction with alkyl halides (e.g., isopropyl bromide) in the presence of potassium carbonate and polar aprotic solvents (e.g., acetonitrile/DMF) at 80°C replaces the isopropoxy group with other alkoxy substituents .

  • Demethylation : Treatment with strong acids or bases can cleave the methyl ester, yielding the corresponding carboxylic acid.

Key conditions :

Reaction TypeReagents/ConditionsProduct
Alkoxy substitutionIsopropyl bromide, K₂CO₃, DMF, 80°CMethyl 3-cyano-4-isopropoxybenzoate
Ester hydrolysisHCl or NaOH, aqueous/organic solvent3-Cyano-5-isopropoxybenzoic acid

Nitrile Group Reactivity

The cyano group participates in multiple transformations:

  • Hydrolysis : Under acidic or basic conditions, the nitrile converts to a carboxylic acid or amide. For instance, refluxing with concentrated HCl yields 3-carboxy-5-isopropoxybenzoic acid.

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitrile to a primary amine, forming methyl 3-aminomethyl-5-isopropoxybenzoate, a potential intermediate for bioactive molecules .

  • Nucleophilic addition : Grignard reagents add to the nitrile, generating ketones after hydrolysis.

Experimental data for nitrile reactions :

ReactionConditionsYield (%)Source
Nitrile → Carboxylic acid6M HCl, reflux, 12h85–92
Nitrile → AmineH₂ (1 atm), Pd/C, ethanol, 25°C78

Ester Group Transformations

The methyl ester is reactive toward hydrolysis and transesterification:

  • Saponification : Aqueous NaOH cleaves the ester to the sodium salt of 3-cyano-5-isopropoxybenzoic acid.

  • Transesterification : Alcohols (e.g., ethanol) with acid catalysts convert the methyl ester to ethyl esters.

Synthetic Pathways and Industrial Relevance

A patented three-step synthesis avoids toxic cyanide reagents :

  • Formylation : Methyl paraben reacts with paraformaldehyde and MgCl₂ in dichloromethane to introduce an aldehyde group.

  • Cyanation : The aldehyde is converted to nitrile using hydroxylamine hydrochloride and acetyl chloride.

  • Alkoxylation : The hydroxyl group is substituted with isopropoxy via isopropyl bromide and K₂CO₃.

Advantages over traditional methods :

ParameterTraditional MethodPatent Method
Cyanide sourceToxic CuCNNon-toxic hydroxylamine/AcCl
Yield (step 2)60–70%85–95%
ScalabilityLimited by CuCN handlingIndustrial-friendly

Stability and Side Reactions

The compound’s stability under varying conditions influences its reactivity:

  • Thermal decomposition : Prolonged heating above 150°C degrades the ester and nitrile groups.

  • pH sensitivity : The ester hydrolyzes rapidly in strong alkaline conditions (pH > 12).

Comparative Reactivity of Structural Analogs

Reactivity varies with substituent positioning:

CompoundKey DifferenceReactivity Profile
Methyl 3-cyano-4-isopropoxybenzoateIsopropoxy at position 4Faster ester hydrolysis
Methyl 3-cyano-5-hydroxybenzoateHydroxy instead of isopropoxyEnhanced nitrile electrophilicity

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 3-cyano-5-propan-2-yloxybenzoate

InChI

InChI=1S/C12H13NO3/c1-8(2)16-11-5-9(7-13)4-10(6-11)12(14)15-3/h4-6,8H,1-3H3

InChI Key

UJFDMGVABAQTOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)OC)C#N

Origin of Product

United States

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